Acetophenone-alpha-13C
Overview
Description
Acetophenone-alpha-13C is a stable isotope-labeled compound where the carbonyl carbon of acetophenone is replaced with the carbon-13 isotope. Acetophenone itself is an organic compound with the formula C8H8O, commonly used as a precursor in the synthesis of various chemicals. The isotope-labeled version, this compound, is particularly useful in scientific research for tracing and studying metabolic pathways, reaction mechanisms, and other applications where isotopic labeling is beneficial .
Scientific Research Applications
Acetophenone-alpha-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of acetophenone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing acetophenone moieties.
Industry: Applied in the synthesis of labeled pharmaceuticals and other chemicals for research and development purposes
Mechanism of Action
Target of Action
Acetophenone-alpha-13C, also known as 1-phenyl(113C)ethanone, is a simple organic compound that has been found to interact with various microorganisms . It has been reported to have antifungal effects, with acetophenone derivatives showing inhibitory effects against several fungi . The primary targets of this compound are therefore these fungi, and the compound acts by disrupting their growth and development .
Mode of Action
The interaction of this compound with its targets involves changes in the permeability of the cell membrane of the fungi . This disruption in the cell membrane affects the growth of the hyphae, leading to the death of the fungi . The compound’s mode of action is therefore primarily fungicidal.
Biochemical Pathways
This compound affects the amino acids and short-chain fatty acid metabolism pathways . The compound’s interaction with these pathways results in the production of metabolites that are involved in various biological processes. For instance, acetophenone derivatives have been found to be involved in the synthesis of various natural products and pharmaceuticals .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . By disrupting the cell membrane and affecting the growth of the hyphae, the compound causes the death of the fungi . This antifungal activity makes this compound a potential candidate for the development of new antifungal agents.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Additionally, the presence of other substances can influence the compound’s action. For example, the presence of bromine can lead to autocatalytic decomposition, which can affect the compound’s action .
Safety and Hazards
Future Directions
There is potential for Acetophenone-alpha-13C to be used in the development of new pesticides with novel structures and unique mechanisms of action . It can also be used as a tracer for quantitation during the drug development process .
Relevant Papers There are several papers that provide more information on this compound. For instance, a paper titled “Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions” discusses the biological, allelochemical, and chemical properties of acetophenone . Another paper titled “A Review on Selective Production of Acetophenone from Oxidation of Ethylbenzene over Heterogeneous Catalysts in a Decade” provides details on its biogenesis and chemical synthesis .
Biochemical Analysis
Biochemical Properties
Acetophenone-alpha-13C is involved in multiple interactions with various biomolecules. It has been observed to enrich in cecum contents in the amino acids and short-chain fatty acid metabolism pathways . The compound interacts with enzymes, proteins, and other biomolecules, playing a crucial role in these biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetophenone-alpha-13C can be synthesized through several methods. One common method involves the reaction of benzoic acid-alpha-13C with methyllithium. This reaction proceeds under controlled conditions to yield this compound . Another method involves the selective oxidation of ethylbenzene using molecular oxygen, which is a more environmentally friendly approach compared to traditional methods .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized to ensure high yield and purity of the product. The use of isotopically labeled starting materials and careful control of reaction conditions are crucial for the successful production of this compound .
Chemical Reactions Analysis
Types of Reactions
Acetophenone-alpha-13C undergoes various chemical reactions, including:
Oxidation: Acetophenone can be oxidized to benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1-phenylethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The alpha-hydrogen of acetophenone can be substituted with halogens, alkyl groups, or other functional groups through reactions like halogenation or alkylation
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride
Major Products
Oxidation: Benzoic acid.
Reduction: 1-Phenylethanol.
Substitution: Alpha-haloacetophenone or alpha-alkylacetophenone
Comparison with Similar Compounds
Similar Compounds
Acetophenone-beta-13C: Another isotopically labeled version where the beta carbon is labeled with carbon-13.
Acetophenone-alpha, beta-13C2: Both the alpha and beta carbons are labeled with carbon-13.
Acetophenone-beta, beta, beta-d3: The beta carbon is labeled with deuterium instead of carbon-13
Uniqueness
Acetophenone-alpha-13C is unique due to its specific labeling at the carbonyl carbon, which makes it particularly useful for studying reactions and pathways involving the carbonyl group. This specificity allows for more precise tracking and analysis compared to other labeled versions .
Properties
IUPAC Name |
1-phenyl(113C)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10383-88-7 | |
Record name | 1-phenyl(1-13C)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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